molecular formula C12H9OPS3 B089653 Tri(2-thienyl)phosphine oxide CAS No. 1021-21-2

Tri(2-thienyl)phosphine oxide

Cat. No. B089653
CAS RN: 1021-21-2
M. Wt: 296.4 g/mol
InChI Key: OKBJXDNWMXROFT-UHFFFAOYSA-N
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Description

Tri(2-thienyl)phosphine oxide (TTPO) is a heterocyclic compound that belongs to the class of organophosphorus compounds. It is a potent antioxidant and has been widely used in scientific research for its unique properties. TTPO is known to have excellent solubility in various solvents, making it an ideal compound for laboratory experiments.

Mechanism Of Action

Tri(2-thienyl)phosphine oxide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant enzymes. Tri(2-thienyl)phosphine oxide's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune cell function. Tri(2-thienyl)phosphine oxide's neuroprotective effects are due to its ability to enhance neuronal survival and reduce neuronal damage.

Biochemical And Physiological Effects

Tri(2-thienyl)phosphine oxide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and neuronal damage. Tri(2-thienyl)phosphine oxide has also been shown to improve glucose metabolism and reduce the risk of cardiovascular disease. However, it is important to note that the effects of Tri(2-thienyl)phosphine oxide may vary depending on the dose and duration of treatment.

Advantages And Limitations For Lab Experiments

Tri(2-thienyl)phosphine oxide has several advantages for laboratory experiments, including its excellent solubility in various solvents and its ability to scavenge free radicals and inhibit lipid peroxidation. However, it is important to note that Tri(2-thienyl)phosphine oxide may have limitations in certain experiments, such as those involving cell culture or animal models. Tri(2-thienyl)phosphine oxide may also have limitations in terms of toxicity and side effects, which should be carefully monitored.

Future Directions

There are several future directions for the research and development of Tri(2-thienyl)phosphine oxide. One potential direction is the development of new drugs and therapies based on Tri(2-thienyl)phosphine oxide's unique properties. Another potential direction is the investigation of Tri(2-thienyl)phosphine oxide's effects on other diseases and conditions, such as autoimmune diseases and aging. Additionally, further research is needed to fully understand the mechanism of action of Tri(2-thienyl)phosphine oxide and its potential side effects.

Synthesis Methods

Tri(2-thienyl)phosphine oxide can be synthesized through various methods, including the reaction of phosphorus trichloride with 2-thiophenol in the presence of a base such as triethylamine. Another method involves the reaction of triphenylphosphine with 2-bromo thiophene, followed by oxidation with hydrogen peroxide. The most common method for synthesizing Tri(2-thienyl)phosphine oxide involves the reaction of triphenylphosphine with 2-thiophenyl chloride, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

Tri(2-thienyl)phosphine oxide has been widely used in scientific research for its unique properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to protect against oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's. Tri(2-thienyl)phosphine oxide has also been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and cardiovascular disease.

properties

IUPAC Name

2-dithiophen-2-ylphosphorylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9OPS3/c13-14(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBJXDNWMXROFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)P(=O)(C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9OPS3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322072
Record name NSC400344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(2-thienyl)phosphine oxide

CAS RN

1021-21-2
Record name NSC400344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC400344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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